Dcn1-ubc12-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

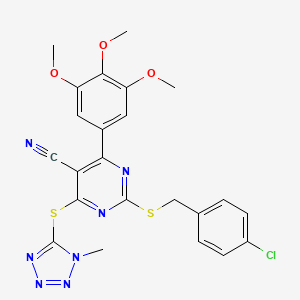

C23H20ClN7O3S2 |

|---|---|

Molecular Weight |

542.0 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4-(1-methyltetrazol-5-yl)sulfanyl-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C23H20ClN7O3S2/c1-31-23(28-29-30-31)36-21-16(11-25)19(14-9-17(32-2)20(34-4)18(10-14)33-3)26-22(27-21)35-12-13-5-7-15(24)8-6-13/h5-10H,12H2,1-4H3 |

InChI Key |

ZKZPHQPTGZBOHB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)SC2=NC(=NC(=C2C#N)C3=CC(=C(C(=C3)OC)OC)OC)SCC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Disruption of a Key Neddylation Checkpoint: A Technical Guide to the Dcn1-Ubc12-IN-2 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Dcn1-Ubc12-IN-2, a representative small molecule inhibitor targeting the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12). By disrupting this critical interaction, these inhibitors selectively modulate the neddylation pathway, a post-translational modification process essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). This guide provides a comprehensive overview of the inhibitor's mechanism, quantitative data on its activity, detailed experimental protocols for key assays, and visual representations of the involved pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Cullin 3 Neddylation

The primary mechanism of action of this compound and its analogs, such as DI-591, is the competitive inhibition of the DCN1-UBC12 protein-protein interaction. DCN1 acts as a scaffold-like E3 ligase for neddylation, bringing the NEDD8-charged E2 enzyme, UBC12, into close proximity with cullin proteins, thereby facilitating the transfer of NEDD8 to a conserved lysine residue on the cullin.[1] This neddylation event is a prerequisite for the activation of CRLs.

This compound mimics the N-terminal peptide of UBC12, which is the primary binding motif for DCN1. By occupying the well-defined binding groove on DCN1, the inhibitor prevents the recruitment of UBC12.[2] A surprising and critical aspect of this inhibition is its selectivity. While DCN1 is known to participate in the neddylation of multiple cullins, inhibitors targeting the DCN1-UBC12 interaction have been shown to selectively block the neddylation of cullin 3 (CUL3) with minimal effects on other cullins, such as CUL1, CUL2, CUL4A, and CUL5.[2] This selectivity is attributed to a previously unrecognized specific role of the DCN1-UBC12 interaction in the cellular neddylation of CUL3.[2]

The downstream consequence of selective CUL3 neddylation inhibition is the accumulation of substrates that are targeted for degradation by CRL3 complexes. A key substrate of the CRL3-KEAP1 ligase is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. By preventing CUL3 activation, this compound stabilizes NRF2, leading to its accumulation and the subsequent transcriptional activation of its target genes, such as NQO1 and HO-1.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for representative DCN1-UBC12 inhibitors.

| Inhibitor | Target | Assay Type | Ki (nM) | Reference |

| DI-591 | DCN1 | Biochemical | 12 | [3] |

| DI-591 | DCN2 | Biochemical | 10.4 | [3] |

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| HZX-960 | DCN1-UBC12 Interaction | Biochemical | 9.37 | [4] |

Signaling Pathways and Experimental Workflows

The Neddylation Pathway and Point of Inhibition

The following diagram illustrates the canonical neddylation pathway and highlights the point of intervention by this compound.

Caption: The neddylation cascade and the inhibitory action of this compound.

Experimental Workflow: TR-FRET Assay for DCN1-UBC12 Interaction

This diagram outlines the workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to quantify the inhibitory effect of compounds on the DCN1-UBC12 interaction.

References

- 1. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.co.jp [abcam.co.jp]

- 4. Arctigenin impairs UBC12 enzyme activity and cullin neddylation to attenuate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the DCN1-UBC12 Interaction and the Neddylation Pathway

An In-depth Technical Guide on the Discovery and Development of DCN1-UBC12 Inhibitors, Featuring DI-591 For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of small-molecule inhibitors targeting the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12). A central focus of this document is the potent and selective inhibitor, DI-591, which serves as a paradigm for the structure-based design and characterization of agents targeting this critical node in the neddylation pathway.

The neddylation pathway is a post-translational modification process essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn regulate the degradation of approximately 20% of cellular proteins.[1][2][3] This pathway involves the sequential action of an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and an E3 ligase to attach the ubiquitin-like protein NEDD8 to a cullin subunit.[4][5][6] This activation is crucial for the proper functioning of CRLs in protein homeostasis.

DCN1 acts as a scaffold-like E3 ligase, facilitating the transfer of NEDD8 from UBC12 to cullins by binding to both proteins simultaneously.[3][4][5] The interaction between DCN1 and the N-terminus of UBC12 is a well-defined protein-protein interaction (PPI), making it an attractive target for the development of small-molecule inhibitors.[1][4] Interrupting this interaction offers a novel therapeutic strategy, particularly in oncology, as elevated neddylation is associated with carcinogenesis and poor patient outcomes.[4]

Discovery and Optimization of DI-591

The development of DI-591 was a result of a structure-based design approach, originating from the 12-residue N-terminal peptide of UBC12.[7] Through systematic optimization, this peptide was truncated and modified to create a potent, cell-permeable small-molecule inhibitor.[1]

Quantitative Data: Binding Affinity and Potency

The following table summarizes the key quantitative data for DI-591 and its precursors, demonstrating the successful optimization of binding affinity.

| Compound/Peptide | Description | Binding Affinity (Ki) to DCN1 |

| UBC12 12-residue peptide | Native peptide derived from UBC12 protein | Moderate affinity |

| Tetrapeptide 9 | Truncated analog of the UBC12 peptide | - |

| DI-591 | Optimized small-molecule inhibitor | 10-12 nM |

| DI-404 | Another potent peptidomimetic inhibitor | Kd = 6.7 nM |

Table 1: Binding affinities of selected compounds to DCN1. Data sourced from multiple studies.[1][2][3]

Mechanism of Action

DI-591 functions by directly binding to DCN1 in the well-defined binding cavity that normally accommodates the N-terminus of UBC12.[1][4] This competitive inhibition prevents the formation of the DCN1-UBC12 complex, thereby blocking the neddylation of cullins.[3] Notably, DI-591 exhibits remarkable selectivity for the neddylation of cullin 3, with minimal effects on other cullin family members.[2][3] This selective inhibition leads to the accumulation of NRF2, a substrate of the CUL3-RING ligase.[1][3][8]

Signaling Pathways and Experimental Workflows

The Neddylation Cascade and Point of Inhibition

The following diagram illustrates the enzymatic cascade of the neddylation pathway and highlights the point of intervention by DCN1-UBC12 inhibitors like DI-591.

Caption: The neddylation pathway and the inhibitory action of DI-591 on the DCN1-UBC12 interaction.

Structure-Based Drug Design Workflow

The discovery of DI-591 followed a logical, structure-guided workflow.

Caption: A simplified workflow for the structure-based discovery of DI-591.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. Below are representative protocols based on the available literature.

Protein Expression and Purification

-

Constructs : Human DCN1 and UBC12 constructs would be cloned into suitable expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag) for purification.

-

Expression : Plasmids would be transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression would be induced by the addition of IPTG at a specific optical density, followed by incubation at a reduced temperature to enhance soluble protein yield.

-

Purification : Cells would be harvested, lysed, and the protein of interest purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, would be employed to achieve high purity.

Binding Affinity Assays (Fluorescence Polarization)

This assay is commonly used to determine the binding affinity of small molecules to a target protein.

-

Principle : A fluorescently labeled peptide derived from UBC12 is used as a probe. In its free form, the probe tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger DCN1 protein, its tumbling is restricted, leading to an increase in polarization.

-

Procedure :

-

A constant concentration of fluorescently labeled UBC12 peptide and DCN1 protein are incubated together.

-

Increasing concentrations of the inhibitor (e.g., DI-591) are added to the mixture.

-

The inhibitor competes with the fluorescent peptide for binding to DCN1, causing a decrease in fluorescence polarization.

-

The IC50 value is determined by plotting the change in polarization against the inhibitor concentration. The Ki value can then be calculated from the IC50.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of the inhibitor with its target protein in a cellular context.

-

Principle : The binding of a ligand to its target protein often increases the thermal stability of the protein.

-

Procedure :

-

Cells are treated with either the vehicle control or the inhibitor (DI-591).

-

The treated cells are heated to various temperatures.

-

The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble DCN1 remaining at each temperature is quantified by Western blotting.

-

A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

-

Western Blotting for Cullin Neddylation

This method is used to assess the effect of the inhibitor on the neddylation status of cullin proteins in cells.

-

Procedure :

-

Cells are treated with the inhibitor at various concentrations and for different durations.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is probed with specific antibodies against different cullin proteins.

-

The neddylated (higher molecular weight) and un-neddylated forms of the cullins can be distinguished, allowing for the quantification of the inhibitor's effect.

-

Conclusion and Future Directions

The discovery of DI-591 and other DCN1-UBC12 inhibitors has provided valuable chemical probes to investigate the specific roles of cullin 3 in various biological processes and diseases.[2][3] These inhibitors demonstrate that targeting the DCN1-UBC12 protein-protein interaction is a viable strategy for selectively modulating the neddylation pathway.[6] Future research will likely focus on further optimizing the pharmacological properties of these inhibitors for potential therapeutic applications in areas such as cancer and fibrotic diseases.[5][9] The detailed methodologies and data presented in this guide offer a solid foundation for researchers aiming to build upon these significant findings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design of highly potent small-molecule inhibitors of DCN1-UBC12 protein-protein interaction [morressier.com]

- 8. researchgate.net [researchgate.net]

- 9. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cullin 3 Neddylation in Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of the ubiquitin-like protein NEDD8, a process termed neddylation, is a critical post-translational modification that governs the activity of the Cullin-RING E3 ubiquitin ligase (CRL) family. Cullin 3 (CUL3), a key member of this family, forms the scaffold of CRL3 complexes, which are responsible for the ubiquitination and subsequent degradation of a vast array of cellular proteins. The activation of CUL3 is contingent upon its neddylation. Dysregulation of the CUL3 neddylation pathway has been implicated in the pathogenesis of numerous diseases, including certain cancers, neurodevelopmental disorders, and hypertension. This guide provides an in-depth technical overview of the molecular mechanisms of CUL3 neddylation, its role in disease, and the experimental methodologies used to investigate this critical cellular process.

The Molecular Machinery of Cullin 3 Neddylation

Neddylation is an enzymatic cascade analogous to ubiquitination, involving a distinct set of enzymes that activate and conjugate NEDD8 to its substrates.[1][2] The primary and best-characterized substrates for neddylation are the cullin proteins.[1][3]

The process unfolds in three key steps:

-

Activation (E1): The NEDD8-activating enzyme (NAE), a heterodimer of NAE1 (APPBP1) and UBA3, activates NEDD8 in an ATP-dependent reaction.[2][4]

-

Conjugation (E2): Activated NEDD8 is then transferred to a NEDD8-conjugating enzyme, either UBE2M or UBE2F.[2]

-

Ligation (E3): While CUL3 itself is the substrate, components like DCN1 (defective in cullin neddylation 1) can function as E3-like factors, enhancing the efficiency of NEDD8 transfer from the E2 enzyme to a conserved lysine residue on the CUL3 scaffold.[1][2]

Neddylation of CUL3 induces a conformational change that is essential for the recruitment of the ubiquitin-charged E2 enzyme and the subsequent ubiquitination of the substrate.[1] This activation is reversible; the COP9 Signalosome (CSN) complex can remove NEDD8 (deneddylation), thus inactivating the CRL3 complex.[5] This dynamic cycling between neddylated and deneddylated states is crucial for proper CRL3 function.[6]

The Role of CUL3 Neddylation in Disease Pathogenesis

Dysregulation of CUL3 neddylation, leading to either hyper- or hypo-activity of CRL3 complexes, disrupts the delicate balance of protein homeostasis and contributes to various pathologies.

Cancer

Aberrant neddylation is frequently observed in cancer cells, implicating its role in tumorigenesis.[7] The hyperactivation of neddylation pathways has been noted in liver and lung cancers, often correlating with a poorer prognosis.[2]

-

Mechanism: Neddylation activates CRL3, which can then target tumor suppressor proteins for degradation, promoting cancer cell growth and survival.[2][8][9] For instance, CRL3 complexes are involved in cell cycle regulation, and their overactivity can lead to uncontrolled proliferation.[9] Conversely, inhibiting neddylation can lead to the accumulation of CRL substrates, triggering cell cycle arrest, apoptosis, and senescence in tumor cells.[2][4][9] The neddylation inhibitor MLN4924 (Pevonedistat) has been shown to induce apoptosis in various cancer models by disrupting S-phase DNA synthesis.[2][4]

-

Therapeutic Angle: The dependence of many cancers on an active neddylation pathway makes it an attractive therapeutic target.[2] The NAE inhibitor MLN4924 has entered clinical trials for various malignancies.[4]

| Cancer Type | CUL3 Neddylation Status | Key Substrates/Pathways Affected | Observed Effect of Inhibition | Reference |

| Lung Cancer | Over-activated | MDM2-p53, NF-κB, PI3K/AKT/mTOR | Tumor growth inhibition | [2][10] |

| Liver Cancer | Hyper-elevated | NRF2, TGF-β | Decreased fibrosis, HSC apoptosis | [2][3] |

| Breast Cancer | Activated | Estrogen Receptor-α (ER-α) | Potential to overcome endocrine resistance | [8] |

| General | Hyper-activated | Topoisomerase 1 (TOP1) | Sensitization to TOP1 inhibitors | [11] |

Neurodevelopmental Disorders

Recent genetic studies have strongly associated de novo loss-of-function variants in the CUL3 gene with syndromic neurodevelopmental disorders (NDDs).[12][13]

-

Clinical Phenotype: These disorders are often characterized by global developmental delay, intellectual disability, autistic features, speech delay, and movement abnormalities like hypotonia or dystonia.[14][15]

-

Mechanism: Haploinsufficiency of CUL3 appears to be the primary pathogenic mechanism.[12][14] Patient-derived cells show that CUL3 loss-of-function variants can lead to decreased protein stability and reduced ubiquitin-protein conjugates.[12][13] This results in the failure to target key substrates, such as 4E-BP1 and Cyclin E1, for proteasomal degradation, thereby perturbing protein homeostasis crucial for normal neuronal development.[12][13]

Hypertension and Renal Disease

Mutations in CUL3 are a known cause of a rare monogenic form of hypertension called Familial Hyperkalemic Hypertension (FHHt), or Gordon Syndrome.[16][17][18]

-

Mechanism: In the kidney's distal convoluted tubule, CRL3, with the substrate receptor KLHL3, ubiquitinates and degrades With-No-Lysine (WNK) kinases.[16][17] Disease-causing CUL3 mutations, often a deletion in exon 9 (CUL3-Δ9), impair this process.[16] The mutant CUL3 protein exhibits both gain-of-function (hyperneddylation due to reduced binding to the deneddylating CSN complex) and loss-of-function (impaired substrate ubiquitination) characteristics.[6][17][19] This leads to the accumulation of WNK kinases, hyperactivation of the downstream NaCl cotransporter (NCC), and consequently, increased salt reabsorption, hyperkalemia, and hypertension.[16][17]

-

Vascular Effects: Beyond the kidney, CUL3 also regulates vascular tone by targeting proteins like RhoA for degradation in vascular smooth muscle.[6] Impaired degradation of these substrates contributes to the hypertensive phenotype.[6][16]

| Parameter | Wild-Type CUL3 Function | FHHt-Causing CUL3 Mutant Effect | Physiological Outcome | Reference |

| WNK Kinase Levels (Kidney) | Promotes degradation | Accumulation | Increased NCC activity, Na+ retention | [16][17] |

| Neddylation Status | Dynamic cycling | Hyperneddylation (impaired deneddylation) | Altered CRL3 activity | [6][19] |

| RhoA Levels (Vascular) | Promotes degradation | Accumulation | Increased vasoconstriction | [6] |

| Blood Pressure | Normal regulation | Severe Hypertension | Pathological state | [16][17] |

Key Experimental Protocols

Investigating the CUL3 neddylation pathway requires a variety of specialized biochemical and cell-based assays.

In Vitro Neddylation Assay

This assay reconstitutes the neddylation cascade to directly measure the modification of CUL3 or other substrates.

-

Objective: To determine if a protein is a substrate for neddylation or to test the activity of inhibitors.

-

Methodology:

-

Reaction Mixture Preparation: Combine recombinant proteins in a reaction buffer (e.g., Tris-HCl or HEPES, pH 7.4-8.0) containing DTT and MgCl2. The core components are:

-

Inhibitor Addition (Optional): If testing an inhibitor, pre-incubate the reaction mixture with the compound or DMSO vehicle control.[21]

-

Initiation: Start the reaction by adding ATP and Mg2+.[20]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[20]

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer (non-reducing buffer is often used to preserve thioester bonds if analyzing E2~NEDD8 conjugates).[21]

-

Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blot using antibodies against NEDD8 or the substrate protein (e.g., CUL3).[23] A successful reaction will show a higher molecular weight band corresponding to the neddylated protein.[23]

-

In Vivo Ubiquitination Assay

This assay is used to detect the ubiquitination of a specific CUL3 substrate within a cellular context.

-

Objective: To determine if the ubiquitination of a target protein is dependent on CRL3 activity.

-

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with expression plasmids for the substrate of interest, a tagged version of ubiquitin (e.g., His-Ub or HA-Ub), and potentially the CUL3 and substrate receptor components.

-

Proteasome Inhibition: Treat the cells with a proteasome inhibitor (e.g., MG132) for several hours before harvesting. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate for easier detection.

-

Neddylation Inhibition (Optional): To confirm CRL3 dependence, treat a parallel set of cells with a neddylation inhibitor like MLN4924. A reduction in substrate ubiquitination upon MLN4924 treatment indicates the involvement of a CRL.[24]

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs).

-

Immunoprecipitation/Pull-down:

-

For His-Ub: Perform a pull-down using Ni-NTA agarose beads to capture all ubiquitinated proteins.

-

For other tags or endogenous protein: Perform immunoprecipitation (IP) using an antibody against the substrate protein.

-

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution and Analysis: Elute the captured proteins and analyze by Western blot. Probe the blot with an antibody against the substrate protein (for Ni-NTA pull-down) or an antibody against the ubiquitin tag (for substrate IP). A high molecular weight smear or ladder pattern indicates polyubiquitination.[25]

-

Quantitative Proteomics for Substrate Identification

Advanced mass spectrometry-based proteomics can be used to globally identify substrates of CUL3.

-

Objective: To discover novel proteins whose abundance is regulated by CUL3 neddylation.

-

Methodology (SILAC-based approach):

-

Cell Labeling: Grow two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine). This is known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

-

Perturbation: Treat the "heavy" labeled cells with a neddylation inhibitor (e.g., MLN4924) to inactivate all CRLs, including CRL3. The "light" cells serve as the control.

-

Cell Harvesting and Lysis: Combine equal numbers of cells from both populations and lyse.

-

Protein Digestion: Digest the combined proteome into peptides using an enzyme like trypsin.

-

Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each identified protein by comparing the signal intensities of the "heavy" and "light" peptide pairs. Proteins that show a significantly increased heavy/light ratio are candidate CRL substrates, as their degradation has been blocked by the inhibitor.[24][26] Further validation is required to confirm direct CUL3-dependency.

-

Conclusion and Future Directions

The neddylation of Cullin 3 is a pivotal regulatory mechanism controlling a multitude of cellular processes. Its clear involvement in the pathogenesis of cancer, neurodevelopmental disorders, and hypertension underscores its significance as a high-value target for therapeutic intervention. The development of specific inhibitors targeting components of the neddylation cascade, such as MLN4924, represents a promising strategy for treating diseases driven by aberrant CRL3 activity.[2][4] Future research will likely focus on developing more selective inhibitors, perhaps targeting individual cullin neddylation or specific substrate receptor interactions, to minimize off-target effects. Furthermore, the continued application of advanced proteomic and genetic screening techniques will undoubtedly expand our understanding of the CUL3 substrate landscape, revealing new connections to human disease and opening novel avenues for drug development.

References

- 1. Squamous cell carcinoma–related oncogene (SCCRO) neddylates Cul3 protein to selectively promote midbody localization and activity of Cul3KLHL21 protein complex during abscission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neddylation: A Versatile Pathway Takes on Chronic Liver Diseases [frontiersin.org]

- 4. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cullin3 Ubiquitin Ligase Functions as a Nedd8-bound Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Proteomics Analysis of Neddylation - Creative Proteomics [creative-proteomics.com]

- 8. Advances in Cancer Treatment by Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deciphering the role of neddylation in tumor microenvironment modulation: common outcome of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. NEDDylated Cullin 3 mediates the adaptive response to topoisomerase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Loss-of-Function Variants in CUL3 Cause a Syndromic Neurodevelopmental Disorder | Institute of Medical Genetics | UZH [medgen.uzh.ch]

- 13. Research Portal [scholarship.miami.edu]

- 14. CUL3-related neurodevelopmental disorder: Clinical phenotype of 20 new individuals and identification of a potential phenotype-associated episignature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CUL3-related neurodevelopmental disorder: MedlinePlus Genetics [medlineplus.gov]

- 16. SpringerLink Header: Hypertension and the Kidney (Robert M. Carey, Section Editor) Cullin-3: Renal and Vascular Mechanisms Regulating Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Insights into the diverse mechanisms and effects of variant CUL3-induced familial hyperkalemic hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro NEDD8 initiation conjugation assay [bio-protocol.org]

- 21. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro Deneddylation Assay [bio-protocol.org]

- 24. Understanding Cullin-RING E3 Biology through Proteomics-based Substrate Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 26. A label-free quantitative proteomics strategy to identify E3 ubiquitin ligase substrates targeted to proteasome degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Cullin-RING Ligase Machinery: A Technical Guide to Utilizing Dcn1-Ubc12-IN-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the application of Dcn1-Ubc12-IN-2, a potent and selective inhibitor of the Dcn1-Ubc12 protein-protein interaction, for the study of ubiquitin ligase complexes. By disrupting a critical step in the neddylation pathway, this small molecule provides a powerful tool to dissect the intricate regulation of Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases that govern the degradation of approximately 20% of the cellular proteome.[1][2] This guide offers a comprehensive overview of the underlying biology, detailed experimental protocols, and quantitative data to facilitate the effective use of this compound in research and drug discovery.

Introduction: Targeting the Neddylation Cascade

Post-translational modification of proteins with the ubiquitin-like molecule NEDD8, a process termed neddylation, is paramount for the activation of CRLs.[3][4][5] This enzymatic cascade involves a NEDD8-activating enzyme (E1), NEDD8-conjugating enzymes (E2s) like Ubc12 (also known as UBE2M), and NEDD8 E3 ligases.[3][5] Dcn1 (Defective in cullin neddylation 1), a scaffold-like E3 ligase, plays a crucial role by binding to both the cullin subunit of the CRL and the E2 enzyme Ubc12, thereby facilitating the transfer of NEDD8 to the cullin.[6][7] This neddylation event induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity.

This compound and its analogs, such as the well-characterized inhibitor DI-591, function by competitively blocking the protein-protein interaction between Dcn1 and Ubc12.[1][4] This targeted inhibition prevents the neddylation of specific cullins, leading to the inactivation of their associated CRL complexes and the subsequent accumulation of their substrate proteins.[1][4] This selectivity offers a more nuanced approach to studying CRL biology compared to broad-spectrum inhibitors of the neddylation pathway, such as the NAE inhibitor MLN4924.[3][4]

Quantitative Data: Inhibitor Affinity and Selectivity

The efficacy and specificity of Dcn1-Ubc12 inhibitors are critical for their utility as research tools. The following tables summarize key quantitative data for the representative inhibitor DI-591, demonstrating its high affinity for Dcn1 and its selectivity among Dcn family members.

| Inhibitor | Target Protein | Binding Affinity (Ki) | Reference |

| DI-591 | Human DCN1 | 10-12 nM | [1][8] |

| DI-591 | Human DCN2 | 10-12 nM | [1][8] |

| Inhibitor | Target Protein | Binding Affinity (Kd) | Reference |

| DI-591 Analog (Compound 46) | DCN1 | 21.9 nM | [1] |

| DI-591 Analog (Compound 46) | DCN2 | 11.2 nM | [1] |

| DI-591 Analog (Compound 46) | DCN3 | No appreciable binding up to 10 µM | [1] |

| DI-591 Analog (Compound 46) | DCN4 | No appreciable binding up to 10 µM | [1] |

| DI-591 Analog (Compound 46) | DCN5 | No appreciable binding up to 10 µM | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical cullin neddylation pathway and the mechanism of inhibition by this compound.

Caption: The cullin neddylation pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of the inhibitor to Dcn1.

Materials:

-

Purified recombinant human DCN1 protein.

-

A fluorescently labeled peptide derived from the N-terminus of Ubc12.

-

This compound (or DI-591).

-

Assay buffer (e.g., PBS with 0.01% Triton X-100).

-

Black, low-volume 384-well plates.

-

A plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a serial dilution of the this compound inhibitor in the assay buffer.

-

In the wells of the 384-well plate, add a fixed concentration of the fluorescently labeled Ubc12 peptide and the purified DCN1 protein.

-

Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50, which can then be converted to a Ki value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct engagement of the inhibitor with Dcn1 in a cellular context.[1]

Materials:

-

Cultured cells of interest.

-

This compound (or DI-591).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Phosphate-buffered saline (PBS).

-

PCR tubes or strips.

-

Thermal cycler.

-

Equipment for SDS-PAGE and Western blotting.

-

Primary antibody against Dcn1.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescence substrate.

Procedure:

-

Treat cultured cells with either the vehicle control or this compound at a desired concentration for a specific duration.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and subject them to freeze-thaw cycles to ensure lysis.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Aliquot the soluble fraction of the lysates into PCR tubes.

-

Heat the aliquots to a range of different temperatures using a thermal cycler for a fixed time (e.g., 3 minutes).

-

After heating, centrifuge the tubes at high speed to pellet the aggregated proteins.

-

Collect the supernatant (soluble protein fraction) and analyze the protein concentration.

-

Perform SDS-PAGE and Western blotting on the soluble fractions using an anti-Dcn1 antibody to detect the amount of soluble Dcn1 at each temperature.

-

A shift in the melting curve of Dcn1 in the presence of the inhibitor compared to the vehicle control indicates target engagement.[1]

Co-Immunoprecipitation (Co-IP)

This experiment is designed to demonstrate that the inhibitor disrupts the interaction between Dcn1 and Ubc12 in cells.[1]

Materials:

-

Cultured cells.

-

This compound (or DI-591).

-

Co-IP lysis buffer.

-

Antibody against Dcn1 or Ubc12 for immunoprecipitation.

-

Protein A/G agarose beads.

-

Antibodies against both Dcn1 and Ubc12 for Western blotting.

Procedure:

-

Treat cells with either vehicle or this compound.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysates with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-Dcn1) overnight at 4°C.

-

Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with Co-IP buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing for the co-immunoprecipitated protein (e.g., Ubc12). A decrease in the amount of co-precipitated Ubc12 in the inhibitor-treated sample indicates disruption of the Dcn1-Ubc12 interaction.[1]

Cullin Neddylation Assay (Western Blot)

This assay assesses the functional consequence of Dcn1-Ubc12 inhibition on the neddylation status of cullin proteins.[1]

Materials:

-

Cultured cells.

-

This compound (or DI-591).

-

Cell lysis buffer.

-

Antibodies specific for different cullin proteins (e.g., anti-Cullin3).

Procedure:

-

Treat cells with a dose range of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and Western blotting using antibodies against specific cullins.

-

The neddylated form of a cullin will migrate slower on the gel than the un-neddylated form.

-

Quantify the band intensities for both forms to determine the ratio of neddylated to un-neddylated cullin. A decrease in this ratio with increasing inhibitor concentration demonstrates inhibition of cullin neddylation. Treatment with DI-591, for instance, selectively leads to the conversion of cellular cullin 3 into its un-neddylated, inactive form with minimal impact on other cullin family members.[1]

Experimental and Logical Workflows

The following diagrams outline the logical flow for investigating the effects of this compound.

Caption: Workflow for in vitro characterization of this compound.

Caption: Workflow for cellular characterization of this compound effects.

Conclusion

This compound represents a valuable chemical probe for the selective interrogation of CRLs regulated by the Dcn1-Ubc12 interaction. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively employ this inhibitor in their studies. By carefully applying these methodologies, scientists can further unravel the complex roles of specific CRLs in cellular homeostasis and disease, paving the way for novel therapeutic strategies.

References

- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cullin-RING ubiquitin ligases: global regulation and activation cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dcn1 functions as a scaffold-type E3 ligase for cullin neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for DCN1-UBC12 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and mechanistic basis of the inhibition of the DCN1-UBC12 protein-protein interaction, a critical node in the cullin-RING E3 ubiquitin ligase (CRL) pathway. Targeting this interaction presents a promising strategy for the selective modulation of CRL activity, with therapeutic potential in oncology and other disease areas. This document provides a comprehensive overview of the key inhibitors, their binding characteristics, the experimental protocols used for their characterization, and the underlying signaling pathways.

Core Concepts: The DCN1-UBC12 Axis in Cullin Neddylation

The activation of CRLs, which regulate the degradation of approximately 20% of the cellular proteome, is dependent on a post-translational modification called neddylation.[1][2] This process involves the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin subunit. DCN1 (Defective in Cullin Neddylation 1) acts as a scaffold-like E3 ligase that facilitates the transfer of NEDD8 from the E2 conjugating enzyme UBC12 to the cullin.[2][3] The interaction between DCN1 and UBC12 is a crucial step in this cascade, and its disruption offers a point of therapeutic intervention.[2]

Quantitative Analysis of DCN1-UBC12 Inhibitors

A number of small-molecule inhibitors targeting the DCN1-UBC12 interaction have been developed. Their inhibitory activities are summarized below.

| Inhibitor Name | Type | Target(s) | IC50 (nM) | K_i_ (nM) | K_d_ (nM) | Notes |

| DCN1-UBC12-IN-2 (DN-2) | Small Molecule | DCN1-UBC12 Interaction | 9.55[4][5] | - | - | A 2-(benzylthio)pyrimidine-based inhibitor with anti-cardiac fibrotic effects.[6] |

| DI-591 | Peptidomimetic | DCN1, DCN2 | - | 12 (DCN1), 10.4 (DCN2)[1] | - | A potent, cell-permeable inhibitor that selectively blocks cullin 3 neddylation.[1][2][7] |

| DI-404 | Peptidomimetic | DCN1 | - | - | <10[8][9] | A peptidomimetic that also selectively inhibits cullin 3 neddylation.[8][9] |

| NAcM-OPT | Piperidinyl Urea | DCN1-UBC12 Interaction | 80 | - | - | Identified from a high-throughput screen. |

Structural Basis of Inhibition

The co-crystal structure of DCN1 in complex with inhibitors has provided critical insights into the mechanism of inhibition. For instance, the structure of DCN1 with DI-591 reveals that the inhibitor occupies a well-defined binding groove on DCN1, which is the same site that binds the N-terminal peptide of UBC12.[2] The binding of the inhibitor physically obstructs the interaction with UBC12, thereby preventing the neddylation cascade.[2] A notable feature of this interaction is the conformational change induced in DCN1 residues F109 and F117 upon inhibitor binding, which accommodates the inhibitor and contributes to the high-affinity interaction.[2]

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the DCN1-UBC12 signaling pathway and the mechanism of its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | DCN1-UBC12抑制剂 | MCE [medchemexpress.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]

Dcn1-ubc12-IN-2: A Technical Guide to a Selective Chemical Probe for Neddylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dcn1-ubc12-IN-2, a potent and selective chemical probe for studying the process of neddylation. This document details its mechanism of action, quantitative biochemical and cellular activity, and provides explicit protocols for its use in key experimental assays. For clarity, this guide will refer to the probe by its widely published name, DI-591, which is understood to be either identical or functionally analogous to this compound.

Introduction to Neddylation and the DCN1-UBC12 Interaction

Neddylation is a critical post-translational modification where the ubiquitin-like protein NEDD8 is covalently attached to substrate proteins. This process is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn regulate the degradation of approximately 20% of the cellular proteome and are implicated in numerous human diseases, including cancer.[1][2] The transfer of NEDD8 to a cullin is facilitated by a cascade of enzymes: an E1 activating enzyme (NAE), an E2 conjugating enzyme (such as UBC12), and an E3 ligase.

The protein "Defective in Cullin Neddylation 1" (DCN1) acts as a co-E3 ligase, scaffolding the interaction between the E2 enzyme UBC12 and the cullin substrate to enhance the efficiency of NEDD8 transfer.[1] The specific protein-protein interaction (PPI) between DCN1 and UBC12 presents an attractive target for developing selective inhibitors of neddylation, offering a more nuanced approach than pan-inhibition of the entire pathway, such as with NAE inhibitors like MLN4924.[1]

This compound (DI-591): A Selective Chemical Probe

This compound (hereafter DI-591) is a high-affinity, cell-permeable small molecule designed to specifically disrupt the DCN1-UBC12 interaction.[1][2] By binding to DCN1, DI-591 competitively inhibits its association with UBC12, thereby preventing the neddylation and subsequent activation of a specific subset of cullins.[1] Extensive studies have demonstrated that DI-591 is a selective inhibitor of Cullin 3 (CUL3) neddylation, with minimal effects on other cullin family members.[1][3] This selectivity makes DI-591 an invaluable tool for dissecting the specific biological roles of the CUL3-CRL complex and its substrates, such as the transcription factor NRF2.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for DI-591 and its inactive diastereomer, DI-591DD, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Binding Affinity

| Compound | Target Protein | Assay Type | K_i (nM) | Reference |

| DI-591 | Human DCN1 | Fluorescence Polarization | 12 | [1][2] |

| DI-591 | Human DCN2 | Fluorescence Polarization | 10 | [1][2] |

| DI-591 | Human DCN3, DCN4, DCN5 | Fluorescence Polarization | No Appreciable Binding | [1] |

| DI-591DD | Human DCN1 | Fluorescence Polarization | > 100,000 | [1] |

Table 2: Cellular Activity and Selectivity

| Compound | Effect | Effective Concentration | Cell Lines | Reference |

| DI-591 | Inhibition of Cullin 3 Neddylation | 0.3 µM | KYSE70, THLE2 | [1][3] |

| DI-591 | Effect on Cullin 1 Neddylation | Minimal Effect | KYSE70, THLE2 | [1] |

| DI-591DD | Inhibition of Cullin 3 Neddylation | No Inhibition (up to 10 µM) | KYSE70, THLE2 | [3] |

Signaling Pathway and Mechanism of Action

DI-591 functions by intercepting a key interaction in the CUL3 neddylation cascade. The diagrams below illustrate the targeted signaling pathway and the inhibitor's mechanism of action.

Experimental Protocols

The following are detailed protocols for key assays used to characterize DI-591, adapted from the methods published by Zhou et al., 2017 in Nature Communications.[1]

Fluorescence Polarization (FP) Competition Binding Assay

This assay quantitatively measures the binding affinity of DI-591 to DCN1 by assessing its ability to displace a fluorescently labeled probe.

-

Reagents & Materials:

-

Recombinant human DCN1 protein.

-

Fluorescently labeled probe (e.g., compound 46 from the original study).[1]

-

DI-591 and DI-591DD dissolved in DMSO.

-

Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100).

-

384-well, low-volume, black, round-bottom, non-binding surface microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a protein/probe complex solution by mixing DCN1 protein (final concentration 50 nM) and the fluorescent probe (final concentration 5 nM) in the assay buffer. Incubate at room temperature for 30 minutes.

-

Create a serial dilution of the inhibitor (DI-591) and control (DI-591DD) in DMSO.

-

In the 384-well plate, add 4 µL of the compound dilutions (or DMSO for controls).

-

Add 196 µL of the pre-incubated protein/probe complex solution to each well.

-

Include controls:

-

0% Inhibition (P_max): Wells with protein/probe complex and DMSO only.

-

100% Inhibition (P_min): Wells with probe and assay buffer only (no protein).

-

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.

-

Measure fluorescence polarization on a suitable plate reader.

-

Calculate K_i values from the resulting IC50 values using the Cheng-Prusoff equation.

-

Co-Immunoprecipitation (Co-IP)

This assay confirms that DI-591 disrupts the DCN1-UBC12 interaction within a cellular context.

-

Reagents & Materials:

-

Cell line (e.g., THLE2 or KYSE70).

-

DI-591 and DI-591DD dissolved in DMSO.

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: Anti-DCN1, Anti-UBC12, and appropriate IgG control.

-

Protein A/G magnetic beads.

-

SDS-PAGE and Western blotting reagents.

-

-

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with DI-591 (e.g., 10 µM), DI-591DD (e.g., 10 µM), or DMSO for a specified time (e.g., 4 hours).

-

Wash cells with cold PBS and lyse on ice.

-

Clarify lysates by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

-

Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with the anti-DCN1 antibody or an IgG control overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates and input lysates by Western blotting using antibodies against DCN1 and UBC12. A reduction in the amount of UBC12 co-precipitated with DCN1 in the DI-591-treated sample indicates disruption of the interaction.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of DI-591 with DCN1 in intact cells, based on the principle of ligand-induced thermal stabilization.

-

Reagents & Materials:

-

Cell line (e.g., THLE2).

-

DI-591 dissolved in DMSO.

-

PBS supplemented with protease inhibitors.

-

Thermocycler.

-

SDS-PAGE and Western blotting reagents.

-

-

Procedure:

-

Treat cells (e.g., 5 x 10^5 cells per sample) with DI-591 or DMSO for 1 hour.

-

Wash the cells three times with PBS.

-

Resuspend the cell pellet in 50 µL of PBS with protease inhibitors.

-

Heat the cell suspensions at various temperatures (e.g., a gradient from 45°C to 65°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.

-

Lyse the cells by three cycles of snap-freezing in liquid nitrogen and thawing on ice.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble DCN1 in each sample by Western blotting. Increased thermal stability of DCN1 (more soluble protein at higher temperatures) in the presence of DI-591 confirms target engagement.

-

Experimental and Logical Workflows

Visualizing the workflow for validating a chemical probe like DI-591 is crucial for experimental design.

Conclusion

This compound (DI-591) is a well-characterized and highly selective chemical probe for the DCN1-UBC12 protein-protein interaction. Its specific and potent inhibition of Cullin 3 neddylation provides a powerful tool for researchers to investigate the downstream consequences of this pathway in various biological and disease contexts. The data and protocols presented in this guide offer a robust framework for utilizing this probe to advance our understanding of the neddylation landscape.

References

- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

T_argeting the DCN1-UBC12 Interface: A Technical Guide for Drug Discovery_

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The protein-protein interaction (PPI) between the Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12) represents a critical node in the neddylation cascade, a post-translational modification pathway essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). Dysregulation of this pathway is implicated in numerous pathologies, most notably in oncology, making the DCN1-UBC12 interface an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the DCN1-UBC12 interface as a drug target, summarizing key quantitative data for known inhibitors, detailing essential experimental protocols for their characterization, and visualizing the associated signaling pathways and drug discovery workflows.

The DCN1-UBC12 Interaction in Neddylation

Neddylation is a three-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and an E3 ligase. DCN1 functions as a scaffold-like E3 ligase, facilitating the transfer of the ubiquitin-like protein NEDD8 from UBC12 to cullin proteins.[1] This modification is crucial for the assembly and activation of CRLs, which in turn regulate the degradation of a vast number of cellular proteins involved in critical processes such as cell cycle progression, signal transduction, and DNA repair.[2][3] The interaction between DCN1 and the N-terminus of UBC12 is a key determinant for the neddylation of specific cullins, particularly Cullin 3 (CUL3).[2][3]

The Neddylation Signaling Pathway

The neddylation cascade leading to CRL activation is a tightly regulated process. Inhibition of the DCN1-UBC12 interaction offers a selective means to modulate the activity of specific CRLs, in contrast to broader inhibition of the pathway via NAE inhibitors like MLN4924.[4][5]

Small Molecule Inhibitors of the DCN1-UBC12 Interaction

Structure-based drug design and high-throughput screening have led to the discovery of several classes of small-molecule inhibitors that target the DCN1-UBC12 interface.[5][6] These inhibitors typically mimic the N-terminal acetylated methionine of UBC12, which is a key recognition motif for DCN1.[5]

Quantitative Data for Key Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of notable DCN1-UBC12 inhibitors.

| Inhibitor | Type | Target | Ki (nM) | KD (nM) | IC50 (nM) | Selectivity | Reference(s) |

| DI-591 | Peptidomimetic | DCN1/2 | 10-12 | - | - | Cullin 3 | [2] |

| DI-404 | Peptidomimetic | DCN1 | - | 6.7 | - | Cullin 3 | [3] |

| NAcM-OPT | Piperidinyl Urea | DCN1 | - | - | 80 | Cullin 1 & 3 | [5] |

| NAcM-COV | Covalent Piperidinyl Urea | DCN1 | - | - | 28 | Cullin 1 & 3 | [5] |

| WS-383 | Triazolo[1,5-a]pyrimidine | DCN1 | - | - | 11 | Cullin 3 | [5] |

| DC-2 | Triazolo[1,5-a]pyrimidine | DCN1 | - | - | 15 | Cullin 3 | [5] |

Experimental Protocols for Inhibitor Characterization

A multi-faceted approach employing a suite of biochemical, biophysical, and cellular assays is required to comprehensively characterize DCN1-UBC12 inhibitors.

Drug Discovery and Validation Workflow

The following diagram illustrates a typical workflow for the discovery and validation of DCN1-UBC12 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ubpbio.com [ubpbio.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. In vitro NEDD8 initiation conjugation assay [bio-protocol.org]

Methodological & Application

how to use Dcn1-ubc12-IN-2 in in vitro assays

Application Notes for Dcn1-ubc12-IN-2

Product Name: this compound (also known as DI-591)

Target: DCN1-UBC12 Protein-Protein Interaction

Introduction: this compound, also identified as DI-591, is a potent, high-affinity, and cell-permeable small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12).[1][2] This inhibitor plays a crucial role in studying the NEDD8 conjugation pathway, a post-translational modification process essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). CRLs are the largest family of E3 ligases, regulating the turnover of approximately 20% of the cellular proteome, and their dysregulation is implicated in various diseases, including cancer.[1][3]

Mechanism of Action: The activation of CRLs is dependent on the neddylation of the cullin subunit, a process where the ubiquitin-like protein NEDD8 is covalently attached. DCN1 acts as a scaffold protein or co-E3 ligase, facilitating the efficient transfer of NEDD8 from the E2 conjugating enzyme UBC12 to the cullin protein.[4][5]

This compound functions by binding with high affinity to a well-defined groove on DCN1, the same site that recognizes the N-terminal peptide of UBC12.[1][3] This direct, competitive binding physically obstructs the DCN1-UBC12 interaction. The blockade of this specific PPI selectively inhibits the neddylation of CUL3, with minimal to no effect on other cullin family members.[1][2] The inhibition of CUL3 neddylation leads to the inactivation of the CUL3-CRL and subsequent accumulation of its substrate proteins, such as NRF2.[1] This makes this compound an invaluable chemical probe for dissecting the specific biological functions and therapeutic potential of the CUL3-CRL pathway.[1][2]

Data Presentation

The following table summarizes the quantitative binding affinity data for this compound (DI-591) against its target proteins.

| Compound | Target Protein | Assay Type | Parameter | Value (nM) | Reference |

| This compound (DI-591) | Human DCN1 | Fluorescence Polarization | Ki | 10 | [1][2][6] |

| This compound (DI-591) | Human DCN2 | Fluorescence Polarization | Ki | 12 | [1][2][6] |

| Fluorescent Probe | Human DCN1 | Fluorescence Polarization | Kd | 46 | [1] |

Experimental Protocols

Herein are detailed protocols for key in vitro assays to characterize the activity of this compound.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of this compound to competitively inhibit the binding of a fluorescently labeled UBC12-derived peptide to DCN1, allowing for the determination of the inhibitor's binding affinity (Ki).

References

- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes: Detecting Cullin 3 Neddylation Changes by Western Blot

Introduction Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and are critical for regulating the degradation of approximately 20% of the cellular proteome.[1] The activity of CRLs is dependent on the covalent conjugation of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin subunit, a process termed neddylation.[2][3] Cullin 3 (CUL3) is a scaffold protein that forms CRL3 complexes, which are involved in diverse cellular processes, including stress responses and cell cycle control.[4][5] The neddylation of CUL3 induces a conformational change that activates the ligase, promoting the ubiquitination of its substrates.[5][6] Dysregulation of CUL3 neddylation is implicated in various diseases, making the detection of its neddylation status a key area of research.

This document provides a detailed protocol for the detection and quantification of CUL3 neddylation changes using Western blotting. The method relies on the size difference between the unmodified CUL3 and the NEDD8-conjugated CUL3, which results in a distinct, slower-migrating band on an SDS-PAGE gel.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CUL3 neddylation pathway and the experimental workflow for its detection.

Caption: The Cullin 3 neddylation pathway, its inhibition by MLN4924, and reversal by the COP9 Signalosome.

Caption: Experimental workflow for Western blot analysis of Cullin 3 neddylation.

Experimental Protocols

This protocol is designed to preserve and detect the neddylation status of CUL3 from cultured cells.

Part 1: Cell Lysis and Protein Extraction

Proper sample preparation is critical to prevent the loss of the NEDD8 modification post-lysis.

-

Treatment (Control): For a negative control, treat a sample of cells with a specific NEDD8-activating enzyme (NAE) inhibitor, such as MLN4924 (Pevonedistat), at a concentration of 0.1-1 µM for 2-4 hours before harvesting.[7] This will inhibit cullin neddylation and confirm the identity of the upper, neddylated band.

-

Cell Harvesting: Aspirate the culture medium and wash cells once with ice-cold 1x Phosphate Buffered Saline (PBS).

-

Lysis: Lyse the cells directly on the plate by adding ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collection: Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube. Avoid disturbing the pellet.

-

Quantification: Determine the protein concentration using a Bradford or BCA protein assay.

-

Sample Preparation: Mix the lysate with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes. Samples can be stored at -20°C or used immediately.

Part 2: SDS-PAGE and Protein Transfer

To effectively separate neddylated CUL3 from its unmodified form, a low-percentage or gradient gel is recommended.

-

Gel Electrophoresis: Load 20-40 µg of protein lysate per lane onto an 8% Tris-Glycine gel or a 4-12% gradient gel. Run the gel until the dye front reaches the bottom. Include a pre-stained molecular weight marker.

-

Protein Transfer: Transfer the separated proteins from the gel to a 0.45 µm Polyvinylidene difluoride (PVDF) membrane. A wet transfer at 100V for 90-120 minutes at 4°C is recommended for efficient transfer of CUL3 (~89 kDa) and its neddylated form (~97 kDa).

-

Transfer Confirmation: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with TBST before blocking.

Part 3: Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the membrane overnight at 4°C with gentle agitation. A primary antibody that recognizes total CUL3 is required.[8][9] The neddylated form will appear as a band shifted up by ~8 kDa.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Part 4: Detection and Analysis

-

Detection: Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the reagent for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal using a CCD imaging system or X-ray film. Multiple exposure times may be necessary to obtain an optimal signal for both the neddylated and unneddylated bands.

-

Analysis: Quantify the band intensities for both neddylated CUL3 and total CUL3 (neddylated + unneddylated) using densitometry software (e.g., ImageJ). The change in neddylation can be expressed as the ratio of [Neddylated CUL3] / [Total CUL3].

Reagents and Data Presentation

Table 1: Buffer and Reagent Composition

| Reagent | Component | Concentration |

| Lysis Buffer | Tris-HCl, pH 7.4 | 25 mM |

| NaCl | 150 mM | |

| EDTA | 2 mM | |

| Triton X-100 | 1% | |

| Glycerol | 10% | |

| Protease Inhibitor Cocktail | 1x (add fresh) | |

| Phosphatase Inhibitor Cocktail | 1x (add fresh) | |

| 10x TBS | Tris Base | 24.2 g/L |

| NaCl | 80 g/L | |

| Adjust to pH 7.6 with HCl | ||

| TBST (1x) | 10x TBS | 100 mL |

| Tween-20 | 1 mL | |

| dH₂O | to 1 L | |

| Blocking Buffer | Non-fat Dry Milk or BSA | 5% (w/v) |

| in TBST | ||

| 4x Laemmli Buffer | Tris-HCl, pH 6.8 | 250 mM |

| SDS | 8% (w/v) | |

| Glycerol | 40% (v/v) | |

| β-mercaptoethanol | 20% (v/v) | |

| Bromophenol Blue | 0.04% (w/v) |

Table 2: Recommended Antibody and Incubation Conditions

| Antibody | Host | Dilution | Incubation Conditions | Supplier (Example) |

| Anti-Cullin 3 | Rabbit | 1:1000 | Overnight at 4°C | Abcam (ab75851) |

| Anti-Rabbit IgG (HRP) | Goat | 1:2000 - 1:10000 | 1 hour at Room Temp. | Cell Signaling Tech. |

Note: Optimal antibody concentrations and incubation times should be determined empirically for each specific antibody and experimental system.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein neddylation and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neddylation and Its Target Cullin 3 Are Essential for Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the role of neddylation in tumor microenvironment modulation: common outcome of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NEDDylated Cullin 3 mediates the adaptive response to topoisomerase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. citeab.com [citeab.com]

- 9. Anti-Cullin 3/CUL-3 antibody [EPR3196Y] (ab75851) | Abcam [abcam.com]

Application Notes and Protocols for In Vivo Studies of DCN1-UBC12 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of DCN1-UBC12 inhibitors, a class of molecules that selectively target the neddylation pathway. The protocols outlined below are based on preclinical studies of specific inhibitors such as DI-1859 and are intended to serve as a detailed resource for researchers investigating the therapeutic potential of this drug class.

Introduction

The neddylation pathway is a critical post-translational modification process that regulates the activity of Cullin-RING E3 ligases (CRLs), which in turn control the degradation of approximately 20% of the mammalian proteome.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory conditions. DCN1 (Defective in Cullin Neddylation 1) is a co-E3 ligase that, in conjunction with the E2 conjugating enzyme UBC12, facilitates the neddylation of cullin proteins, particularly Cullin 3 (CUL3).[3] Small molecule inhibitors that block the DCN1-UBC12 protein-protein interaction offer a targeted approach to modulate the activity of specific CRLs.[1][4]

This document details the mechanism of action, relevant signaling pathways, and detailed protocols for in vivo animal studies using DCN1-UBC12 inhibitors, with a focus on the well-characterized covalent inhibitor DI-1859 in a model of acetaminophen-induced liver injury.

Mechanism of Action and Signaling Pathway

DCN1-UBC12 inhibitors function by disrupting the interaction between the DCN1 co-E3 ligase and the UBC12 E2 conjugating enzyme.[4] This selectively blocks the neddylation of CUL3, leading to the inactivation of the CRL3 ubiquitin ligase complex.[1][3] A key substrate of CRL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[1] Inactivation of CRL3 results in the accumulation of NRF2 in the cytoplasm and its subsequent translocation to the nucleus, where it drives the expression of a battery of cytoprotective genes.[1][5]

Signaling Pathway Diagram

Caption: DCN1-UBC12 inhibitor signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies with the DCN1-UBC12 inhibitor DI-1859 in a mouse model of acetaminophen-induced liver injury.

Table 1: In Vivo Efficacy of DI-1859 against Acetaminophen (APAP)-Induced Liver Injury

| Treatment Group | Dose (mg/kg) | Administration Time Relative to APAP | Serum ALT (U/L) | Protection (%) |

| Vehicle Control | - | - | Normal | - |

| APAP Only | 400 | - | Highly Elevated | 0 |

| DI-1859 + APAP | 50 | Pre-treatment | Significantly Reduced | >90%[1] |

| APAP + DI-1859 | 25 | Post-treatment | Reduced | ~50%[1] |

| APAP + DI-1859 | 50 | Post-treatment | Reduced | ~50%[1] |

Table 2: Pharmacodynamic and Biomarker Modulation by DCN1-UBC12 Inhibitors

| Inhibitor | Dose (mg/kg) | Animal Model | Tissue | Biomarker | Outcome |

| DI-1548 | Single Dose | Mouse | Liver | NRF2 Protein | Robust Upregulation[6] |

| DI-1859 | Single Dose | Mouse | Liver | NRF2 Protein | Robust Upregulation[6] |

Experimental Protocols

Protocol 1: In Vivo Administration of DCN1-UBC12 Inhibitor in a Mouse Model of Acetaminophen-Induced Liver Injury

This protocol describes the use of a DCN1-UBC12 inhibitor to mitigate liver damage in a widely used mouse model.

Experimental Workflow Diagram

Caption: Workflow for in vivo DCN1-UBC12 inhibitor studies.

Materials:

-

DCN1-UBC12 inhibitor (e.g., DI-1859)

-

Vehicle (e.g., DMSO, PEG300, Tween 80, Saline)

-

Acetaminophen (APAP)

-

Sterile Saline

-

C57BL/6J mice (male, 8-10 weeks old)

-

Standard laboratory equipment for animal handling and injections

Procedure:

-

Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

-

Inhibitor Formulation: Prepare the DCN1-UBC12 inhibitor solution. A typical vehicle formulation for in vivo use of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 100 µL).

-

Acetaminophen Preparation: Dissolve acetaminophen in warm sterile saline.

-

Fasting: Fast mice overnight prior to APAP administration to enhance the hepatotoxic effect.

-

Inhibitor Administration: For pre-treatment studies, administer the DCN1-UBC12 inhibitor (e.g., 50 mg/kg DI-1859) via intraperitoneal (IP) injection.

-

APAP Administration: Approximately 1-2 hours after inhibitor administration, administer a high dose of acetaminophen (e.g., 400 mg/kg) via IP injection.[1]

-

Monitoring: Monitor the animals for signs of distress.

-

Sample Collection: At a predetermined time point (e.g., 24 hours post-APAP), euthanize the mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with saline before harvesting. A portion of the liver should be fixed in formalin for histology, and the remainder snap-frozen in liquid nitrogen for biochemical analyses.

-

Analysis:

-

Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as indicators of liver damage.

-

Perform hematoxylin and eosin (H&E) staining on fixed liver sections to assess tissue necrosis.

-

Conduct Western blot analysis on liver lysates to determine the levels of neddylated CUL3 and NRF2.

-

Perform immunohistochemistry on liver sections to visualize NRF2 localization.

-

Protocol 2: Western Blot Analysis of Neddylated Cullin 3 and NRF2

This protocol details the detection of changes in CUL3 neddylation and NRF2 protein levels in liver tissue lysates.

Materials:

-

Frozen liver tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-CUL3

-

Anti-NEDD8

-

Anti-NRF2

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lysate Preparation: Homogenize frozen liver tissue in ice-cold lysis buffer. Centrifuge at high speed to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel. Neddylated CUL3 will appear as a higher molecular weight band compared to unneddylated CUL3.[7]

-

Western Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-CUL3, anti-NEDD8, anti-NRF2, and a loading control) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry can be used to quantify the changes in protein levels relative to the loading control.

Protocol 3: Immunohistochemical Staining for NRF2 in Mouse Liver

This protocol allows for the visualization of NRF2 protein expression and localization within the liver tissue.

Materials:

-

Formalin-fixed, paraffin-embedded liver sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution to block endogenous peroxidases

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody: Anti-NRF2 (e.g., Abcam ab31163)[8]

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the liver sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

-

Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in hydrogen peroxide solution.

-

Blocking: Apply blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the anti-NRF2 primary antibody overnight at 4°C.

-